molecular formula C17H18BrN3O2 B15015218 N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B15015218
M. Wt: 376.2 g/mol
InChI Key: KPSXXMDSNLZZAS-KEBDBYFISA-N
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Description

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound with the molecular formula C16H16BrN3O2 This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and methoxy group enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-12-5-3-4-6-15(12)19-11-17(22)21-20-10-13-7-8-16(23-2)14(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

KPSXXMDSNLZZAS-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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